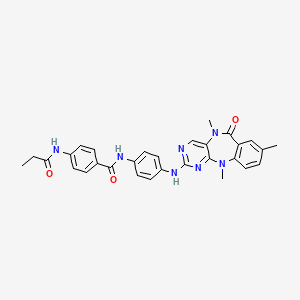
Aurora kinase inhibitor-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMF-03-145-1 is a chemical compound with the molecular formula C30H29N7O3 and a molecular weight of 535.61 g/mol . It is known for its potent inhibitory activity against Aurora kinases, which are essential enzymes involved in cell cycle regulation and mitosis . This compound has gained significant attention in scientific research due to its high selectivity and efficacy in targeting Aurora kinases A, B, and C .
Preparation Methods
The synthesis of FMF-03-145-1 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions involving aromatic amines and carboxylic acids.
Functional group modifications: The core structure undergoes further modifications to introduce specific functional groups that enhance its inhibitory activity.
Final purification: The final compound is purified using chromatographic techniques to obtain a high-purity product.
Chemical Reactions Analysis
FMF-03-145-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
FMF-03-145-1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Aurora kinases and their role in cell cycle regulation.
Biology: The compound is used in cellular assays to investigate the effects of Aurora kinase inhibition on cell proliferation and apoptosis.
Mechanism of Action
FMF-03-145-1 exerts its effects by binding to the active site of Aurora kinases, thereby inhibiting their enzymatic activity. The inhibition of Aurora kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of FMF-03-145-1 include Aurora kinases A, B, and C, and the pathways involved in its mechanism of action are primarily related to cell cycle regulation and mitosis .
Comparison with Similar Compounds
FMF-03-145-1 is unique in its high selectivity and potency against Aurora kinases compared to other similar compounds. Some similar compounds include:
VX-680: Another Aurora kinase inhibitor with broader target specificity.
MLN8237: A selective inhibitor of Aurora kinase A.
AZD1152: A selective inhibitor of Aurora kinase B.
FMF-03-145-1 stands out due to its ability to selectively inhibit all three Aurora kinases (A, B, and C) with minimal off-target activity .
Properties
Molecular Formula |
C30H29N7O3 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
4-(propanoylamino)-N-[4-[(5,8,11-trimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C30H29N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h6-17H,5H2,1-4H3,(H,32,38)(H,33,39)(H,31,34,35) |
InChI Key |
KGXBCWANASZZQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C5=C(C=C(C=C5)C)C(=O)N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10788942.png)
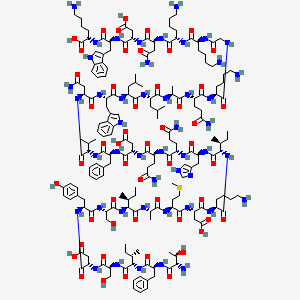
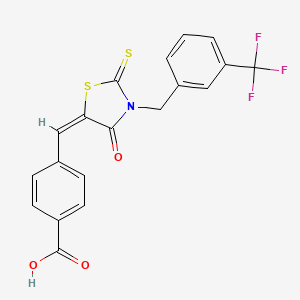
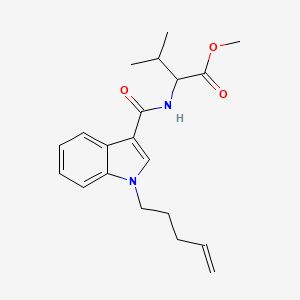
![2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10788958.png)
![4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10788965.png)
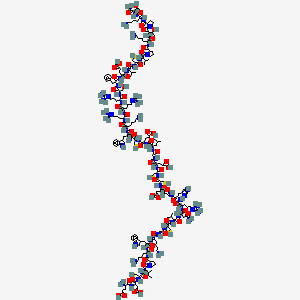
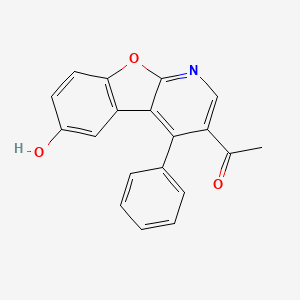
![4-[[5-bromo-4-[[(2S)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10788998.png)
![3-[1-[3-(dimethylamino)propyl]pyrazol-4-yl]-7-(1H-pyrazol-4-yl)-5H-indeno[1,2-b]indol-10-one](/img/structure/B10788999.png)
![3-[[6-chloro-7-(2-fluorophenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N,N-dimethylpropanamide](/img/structure/B10789005.png)

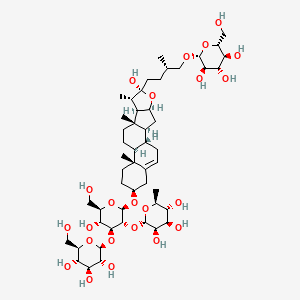
![2-Benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10789035.png)
